molecular formula C10H12N2 B14006959 Bicyclo[2.2.2]octane-2,3-dicarbonitrile CAS No. 6303-65-7

Bicyclo[2.2.2]octane-2,3-dicarbonitrile

Cat. No.: B14006959
CAS No.: 6303-65-7
M. Wt: 160.22 g/mol
InChI Key: KQVJLZRILSXTIY-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2,3-dicarbonitrile is a chemical compound characterized by its unique bicyclic structure. This compound belongs to the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The bicyclo[2.2.2]octane framework is often used in various fields of chemistry due to its stability and unique three-dimensional structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-2,3-dicarbonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition reaction that forms the bicyclic structure, while ring-closing metathesis helps in forming the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Bicyclo[2.2.2]octane-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for bioactive molecules.

    Industry: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2,3-dicarbonitrile involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-2,3-dicarbonitrile is unique due to its combination of stability and three-dimensional structure. This makes it particularly useful in applications where rigidity and defined geometry are crucial, such as in drug design and materials science.

Properties

CAS No.

6303-65-7

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

bicyclo[2.2.2]octane-2,3-dicarbonitrile

InChI

InChI=1S/C10H12N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-10H,1-4H2

InChI Key

KQVJLZRILSXTIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2C#N)C#N

Origin of Product

United States

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